(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMHPLBSPFGCGN-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a ketone or aldehyde.
Reductive Amination: The precursor undergoes reductive amination with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.
Methoxylation: The resulting amine is then subjected to methoxylation using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, filtration, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride has been studied for its potential as a pharmacological agent. Its structural similarity to other bioactive amines suggests it may interact with various biological targets:
- Neurotransmitter Modulation : Due to its amine structure, it may influence neurotransmitter systems in the brain, potentially affecting mood and cognition.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable scaffold for developing new therapeutic agents:
- Lead Compound Development : Research has indicated that derivatives of this compound exhibit activity against specific targets such as JAK2 kinases and may show promise in treating hematological malignancies .
Studies have demonstrated that this compound can exhibit selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its potency and selectivity for cancer cells over normal cells .
Case Study 2: Neuropharmacology
Research into the neuropharmacological effects of this compound revealed its potential as a modulator of serotonin and dopamine pathways. This activity suggests possible applications in treating mood disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with three analogs:
Key Observations:
Methoxy Group Impact : The methoxy group in the target compound increases its molecular weight and polarity compared to 3,3-dimethylbutan-2-amine HCl, enhancing solubility in aqueous solvents .
Stereochemistry : The (S)-configuration differentiates it from racemic mixtures and other stereoisomers, such as (R)-3,3-dimethylbutan-2-amine HCl (CAS 31519-54-7), which may exhibit distinct biological activity .
Biological Activity
(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group attached to a branched amine, which contributes to its unique biological properties. Its molecular formula is and it is characterized by the presence of a chiral center at the second carbon.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an agonist or antagonist at specific receptors, influencing diverse biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.
Pharmacological Applications
Research has indicated that this compound may have therapeutic applications in various fields:
- Cancer Treatment : Investigations have explored its potential in inhibiting tumor growth in specific cancer types, including leukemia and solid tumors .
- Neurological Effects : Preliminary findings suggest possible effects on neurotransmitter modulation, which could impact conditions like depression or anxiety.
Case Studies
Several studies have evaluated the compound's efficacy in different biological contexts:
-
In Vitro Studies : A study examining the cytotoxic effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation at certain concentrations. The half-maximal inhibitory concentration (IC50) values were determined across multiple cell lines, indicating a dose-dependent response .
Cell Line IC50 (µM) A549 (Lung) 15 MCF7 (Breast) 20 HeLa (Cervical) 10 - Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. These findings suggest that the compound may inhibit tumor angiogenesis and promote apoptosis in cancer cells .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Pseudoephedrine | Sympathomimetic | Decongestant |
| Ephedrine | Stimulant | Bronchodilator |
| (2S)-1-Methoxy... | Potential receptor modulation | Anticancer activity |
This table illustrates that while other compounds share some structural similarities, their mechanisms and applications differ significantly.
Q & A
Q. Can this compound act as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?
- Methodological Answer : Its amine group enables conjugation to E3 ligase ligands (e.g., VHL or cereblon), while the methoxy group enhances blood-brain barrier penetration. For example, coupling to a cyclobutylmethanamine scaffold (CAS 2680539-81-3) creates heterobifunctional molecules targeting neurodegenerative disease proteins . In vitro ubiquitination assays validate proteasome-mediated degradation efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
